methyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Overview
Description
Methyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. Quinoxalines are heterocyclic compounds that have shown significant potential in various scientific research applications, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline core. One common approach is the condensation of 1-phenylethylamine with a suitable pyrrole derivative under acidic conditions. This is followed by cyclization and subsequent esterification to introduce the carboxylate group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoxaline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can produce amino derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, methyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown potential as a bioactive molecule
Medicine: This compound has been studied for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties can be harnessed for various applications, including coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which methyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Quinoxaline derivatives: These compounds share a similar core structure and exhibit similar biological and chemical properties.
Indole derivatives: Indoles are another class of heterocyclic compounds that have shown significant biological activity and can be compared to quinoxalines in terms of their applications.
Uniqueness: Methyl 2-amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its specific structural features and the presence of the phenylethyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12(13-8-4-3-5-9-13)24-18(21)16(20(25)26-2)17-19(24)23-15-11-7-6-10-14(15)22-17/h3-12H,21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRXXTBSROFMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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